molecular formula C26H29ClN4O3 B2873482 N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide CAS No. 921481-54-1

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No. B2873482
CAS RN: 921481-54-1
M. Wt: 480.99
InChI Key: UDAGPQCMVULXJO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Research indicates that derivatives similar to the compound have shown promising anticonvulsant and neuroprotective effects. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their evaluation for anticonvulsant activity in animal models of epilepsy. These molecules, designed as analogs with modified core fragments, demonstrated activity in maximal electroshock (MES) seizures, suggesting their potential utility in managing epileptic conditions and related neurological disorders (Kamiński et al., 2015).

Synthesis and Antimicrobial Activities

The synthetic methodologies and potential antimicrobial activities of related pyridine derivatives have been explored. A study focused on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 2-thiazolyl moiety, revealing insights into the chemical synthesis processes and the exploration of these compounds for antimicrobial applications (Raslan et al., 2016).

Insecticidal Activity

The compound's structure closely relates to pyridine derivatives, which have been examined for their insecticidal properties. One such study synthesized pyridine derivatives and tested their toxicity against the cowpea aphid, revealing that some compounds exhibited significant aphidicidal activities, pointing towards the potential of these chemical structures in agricultural applications (Bakhite et al., 2014).

Pharmacological Potential

The design and synthesis of compounds bearing the phenylpiperazinyl moiety, including their pharmacological evaluation for activities such as antioxidant, analgesic, and anti-inflammatory effects, suggest the broad therapeutic potential of these molecules. A particular study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated its efficacy in in vitro and in vivo models, indicating the versatility of this chemical framework in drug discovery and development processes (Nayak et al., 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-34-25-18-31(19-26(33)28-16-20-7-5-6-10-23(20)27)22(15-24(25)32)17-29-11-13-30(14-12-29)21-8-3-2-4-9-21/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAGPQCMVULXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

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